2-Cyclopropyl-4-methyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine
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Overview
Description
2-Cyclopropyl-4-methyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with cyclopropyl, methyl, and piperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-methyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a diazo compound and a transition metal catalyst.
Attachment of the Piperazine Moiety: The piperazine group can be attached through a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with piperazine.
Oxazole Ring Formation: The oxazole ring can be formed through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and a nitrile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-methyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrimidine ring and the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates and nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-Cyclopropyl-4-methyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting central nervous system disorders.
Biological Research: It is used as a probe to study receptor-ligand interactions and signal transduction pathways.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-methyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-4-methyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridine: Similar structure but with a pyridine core instead of pyrimidine.
2-Cyclopropyl-4-methyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}benzene: Similar structure but with a benzene core.
Uniqueness
The uniqueness of 2-Cyclopropyl-4-methyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine lies in its combination of a pyrimidine core with cyclopropyl, methyl, and piperazine groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H23N5O |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-[[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C17H23N5O/c1-12-9-16(20-17(19-12)14-3-4-14)22-7-5-21(6-8-22)11-15-10-18-23-13(15)2/h9-10,14H,3-8,11H2,1-2H3 |
InChI Key |
PJBMTGOCWNNIPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)CC4=C(ON=C4)C |
Origin of Product |
United States |
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